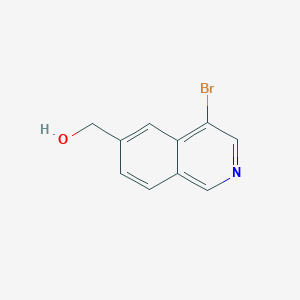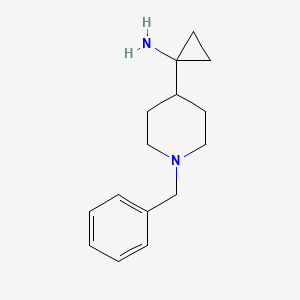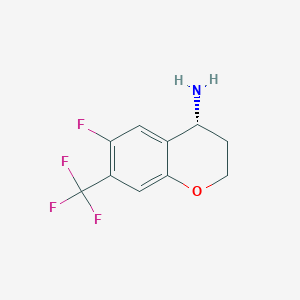![molecular formula C7H5BrN4O2 B13041609 7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13041609.png)
7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. The presence of bromine and methyl groups on the pyrazolopyrimidine core enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.
Methylation: The methyl group is introduced at the 5-position through alkylation reactions using methyl iodide or similar reagents.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the pyrazole intermediate with appropriate reagents to form the pyrimidine ring, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Aplicaciones Científicas De Investigación
7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) and other protein kinases involved in cancer and other diseases.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms involving kinase activity and inhibition.
Chemical Biology: It is employed as a tool compound to probe the function of specific kinases in cellular processes.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves the inhibition of kinase activity. The compound binds to the ATP-binding site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways that regulate cell proliferation, survival, and apoptosis, making it a potential therapeutic agent for cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also used as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds have an additional triazole ring and exhibit similar biological activities.
Uniqueness
7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to the presence of the bromine and methyl groups, which enhance its reactivity and biological activity. The specific substitution pattern allows for selective inhibition of certain kinases, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H5BrN4O2 |
|---|---|
Peso molecular |
257.04 g/mol |
Nombre IUPAC |
7-bromo-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C7H5BrN4O2/c1-2-9-3-4(6(8)10-2)11-12-5(3)7(13)14/h1H3,(H,11,12)(H,13,14) |
Clave InChI |
XKEWUTFUDLSTEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(NN=C2C(=N1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


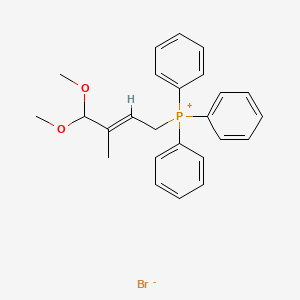
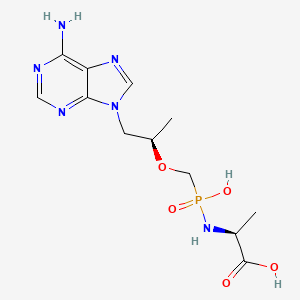
![3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041550.png)
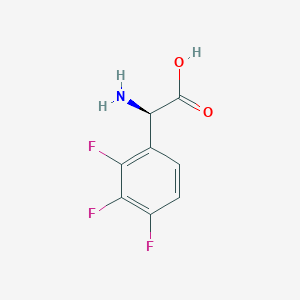
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)thian-2-yl]oxyoxane-3,4,5-triol](/img/structure/B13041571.png)
![3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one](/img/structure/B13041584.png)




![(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13041616.png)
